Quinolin-2-ylmethanamine
Overview
Description
Quinolin-2-ylmethanamine is an organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound typically appears as a white crystalline powder and is soluble in water and some organic solvents .
Mechanism of Action
Target of Action
Quinolin-2-ylmethanamine, also known as 2-quinolinylmethanamine, is a compound that has been studied for its potential biological activities Quinoline derivatives have been found to interact with various targets, including enzymes like dna gyrase and topoisomerase iv . These enzymes play crucial roles in DNA replication and transcription, making them potential targets for antimicrobial and anticancer drugs .
Mode of Action
For instance, some quinoline-based compounds can stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands, leading to cell death . This mechanism is often employed by antibacterial and anticancer drugs .
Biochemical Pathways
Quinoline derivatives have been found to interfere with the pi3k/akt/mtor pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation . By inhibiting this pathway, quinoline derivatives can potentially suppress the growth of cancer cells .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, antiviral, and anti-parasitic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Quinolin-2-ylmethanamine generally involves the reaction of 2-aminomethylquinoline with hydrochloric acid. This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce the environmental impact and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Quinolin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Quinolin-2-ylmethanamine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Quinolin-2-ylmethanamine can be compared with other similar compounds, such as:
- Pamaquine
- Chloroquine
- Tafenoquine
- Bulaquine
- Quinine
- Mefloquine
- Amodiaquine
These compounds share a quinoline ring system and are known for their antimalarial and anti-inflammatory properties. this compound is unique due to its specific structure and the range of reactions it can undergo .
Properties
IUPAC Name |
quinolin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHPGHVNTQSTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206234 | |
Record name | 2-Aminomethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5760-20-3 | |
Record name | 2-Aminomethylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005760203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminomethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinolin-2-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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